5-(Trifluoromethoxy)-1,2,3,4-tetrahydroisoquinoline
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Overview
Description
5-(Trifluoromethoxy)-1,2,3,4-tetrahydroisoquinoline is a chemical compound characterized by the presence of a trifluoromethoxy group attached to a tetrahydroisoquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Trifluoromethoxy)-1,2,3,4-tetrahydroisoquinoline typically involves the introduction of the trifluoromethoxy group into the tetrahydroisoquinoline framework. One common method is the nucleophilic substitution reaction where a suitable trifluoromethoxy precursor reacts with a tetrahydroisoquinoline derivative under basic conditions. For instance, trifluoromethoxylation can be achieved using reagents like trifluoromethyl hypofluorite or trifluoromethyl sulfonates .
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes such as continuous flow chemistry, which allows for better control over reaction conditions and yields. The use of catalytic systems to facilitate the trifluoromethoxylation process is also explored to enhance efficiency and reduce costs .
Chemical Reactions Analysis
Types of Reactions: 5-(Trifluoromethoxy)-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where the trifluoromethoxy group can be replaced or modified under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions include various substituted tetrahydroisoquinolines and quinolines, which can be further functionalized for specific applications .
Scientific Research Applications
Chemistry: In chemistry, 5-(Trifluoromethoxy)-1,2,3,4-tetrahydroisoquinoline is used as a building block for the synthesis of more complex molecules. Its unique trifluoromethoxy group imparts desirable properties such as increased lipophilicity and metabolic stability.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. The trifluoromethoxy group is known to enhance the bioavailability and binding affinity of drug candidates, making it a valuable moiety in the development of pharmaceuticals .
Industry: In the industrial sector, this compound finds applications in the development of agrochemicals and materials science. Its stability and reactivity make it suitable for the synthesis of advanced materials with specific properties .
Mechanism of Action
The mechanism by which 5-(Trifluoromethoxy)-1,2,3,4-tetrahydroisoquinoline exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethoxy group can enhance binding interactions through hydrogen bonding and hydrophobic effects, influencing the compound’s activity and selectivity .
Comparison with Similar Compounds
- 5-(Trifluoromethoxy)-1H-indole
- 5-Cyano-2-(trifluoromethoxy)phenylboronic acid
Comparison: Compared to similar compounds, 5-(Trifluoromethoxy)-1,2,3,4-tetrahydroisoquinoline is unique due to its tetrahydroisoquinoline core, which provides a different scaffold for chemical modifications. This uniqueness allows for the exploration of diverse chemical spaces and the development of novel compounds with potentially enhanced properties .
Properties
IUPAC Name |
5-(trifluoromethoxy)-1,2,3,4-tetrahydroisoquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO/c11-10(12,13)15-9-3-1-2-7-6-14-5-4-8(7)9/h1-3,14H,4-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOZJRFBVWJIVFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C(=CC=C2)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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